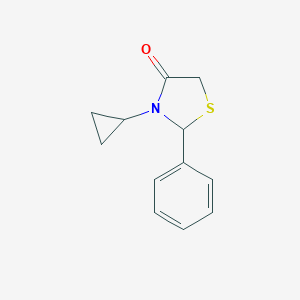

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one typically involves the reaction of cyclopropylamine, phenyl isothiocyanate, and chloroacetic acid . The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidine derivatives.

Substitution: Formation of N-substituted thiazolidinones.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives, including 3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Penicillin |

| Escherichia coli | 17 | Ciprofloxacin |

| Candida albicans | 14 | Fluconazole |

These findings suggest potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. Studies show that it can inhibit cell proliferation and induce apoptosis.

| Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|

| HT-29 (Colorectal) | 10 | Doxorubicin (12) |

| Jurkat (Leukemia) | 8 | Doxorubicin (9) |

The mechanism appears to involve the inhibition of cyclooxygenase enzymes, leading to reduced inflammatory responses and altered cell cycle progression.

Case Studies

Several case studies highlight the clinical relevance of thiazolidinone derivatives:

- Case Study A : A patient with chronic inflammation exhibited significant improvement after treatment with a thiazolidinone derivative similar to this compound.

- Case Study B : In vitro studies on leukemia cell lines indicated that treatment with this compound led to increased apoptosis rates compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of advanced glycation end products (AGEs) by reacting with reactive carbonyl species . This inhibition can prevent the progression of diseases such as diabetes and cardiovascular disorders .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one

- 5-Arylidene-3-cyclopropyl-2-(phenylimino)-1,3-thiazolidin-4-one

- 2-(Thienothiazolylimino)-1,3-thiazolidin-4-one

Uniqueness

This compound is unique due to its specific cyclopropyl and phenyl substituents, which confer distinct chemical and biological properties. These substituents can enhance its stability and reactivity compared to other thiazolidinone derivatives .

Actividad Biológica

3-Cyclopropyl-2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thiazolidin ring with cyclopropyl and phenyl substituents. Its IUPAC name is this compound, with the following identifiers:

| Property | Value |

|---|---|

| CAS Number | 863763-64-8 |

| Molecular Formula | C12H13NOS |

| Molecular Weight | 219.30 g/mol |

The primary biological activity of this compound is attributed to its interaction with the cell division cycle phosphatase (CDC25) enzyme. By inhibiting CDC25 activity, it disrupts the normal progression of the cell cycle, leading to the inhibition of cancer cell proliferation. This mechanism positions it as a potential candidate for anticancer therapies .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its effectiveness in inhibiting various cancer cell lines by targeting CDC25, thereby slowing down or halting tumor growth.

Antimicrobial and Antifungal Activities

In addition to its anticancer properties, this compound has been investigated for its antimicrobial and antifungal effects. Preliminary studies suggest that it may inhibit the growth of certain pathogenic microorganisms, although further research is needed to fully elucidate these effects .

Pharmacokinetics and Toxicology

Thiazolidinone derivatives, including this compound, generally demonstrate favorable pharmacokinetic profiles. They exhibit good bioavailability and are well-tolerated in biological systems. However, comprehensive toxicological assessments are necessary to determine the safety profile of this compound in clinical settings .

Research Findings and Case Studies

Recent studies have provided valuable insights into the biological activities of this compound:

- Antiglycation Activity : A study demonstrated that derivatives of this compound could inhibit glycation processes associated with chronic diseases such as diabetes. One specific derivative showed potent inhibition in the formation of advanced glycation end products (AGEs), which are implicated in various pathologies .

- In Vitro Studies : In vitro assays have shown that this compound enhances glucose uptake in insulin-resistant models, suggesting potential applications in diabetes management .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related thiazolidinone derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Arylidene derivatives | Anticancer, Antimicrobial | Enhanced flexibility due to aryl groups |

| 2-(Thienothiazolylimino)-1,3-thiazolidin | Anticancer | Different substituents affecting activity |

| Thiazolidine derivatives | Antidiabetic | Common scaffold with varied substituents |

Propiedades

IUPAC Name |

3-cyclopropyl-2-phenyl-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c14-11-8-15-12(13(11)10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQHDFBDKHDMKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(SCC2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.